N-(4-(furan-3-yl)benzyl)-2-methoxyacetamide
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Overview
Description
N-(4-(furan-3-yl)benzyl)-2-methoxyacetamide is an organic compound that features a furan ring, a benzyl group, and a methoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)-2-methoxyacetamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Benzylation: The furan ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Methoxyacetamide Formation: The final step involves the reaction of the benzylated furan with methoxyacetyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted benzyl derivatives depending on the reagents used.
Scientific Research Applications
N-(4-(furan-3-yl)benzyl)-2-methoxyacetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals with potential antibacterial, antifungal, or anticancer properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)-2-methoxyacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and benzyl group can facilitate binding to hydrophobic pockets in proteins, while the methoxyacetamide moiety can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide: This compound features a cyclopropane ring instead of the methoxyacetamide moiety.
2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline: This compound has a more complex structure with additional aromatic rings and methoxy groups.
Uniqueness
N-(4-(furan-3-yl)benzyl)-2-methoxyacetamide is unique due to its combination of a furan ring, benzyl group, and methoxyacetamide moiety. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-2-methoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-17-10-14(16)15-8-11-2-4-12(5-3-11)13-6-7-18-9-13/h2-7,9H,8,10H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLORLJNQMQMFCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=CC=C(C=C1)C2=COC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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